5-Fluoro-2-methyl-4-nitropyridine N-oxide CAS 113209-88-4 SDS
5-Fluoro-2-methyl-4-nitropyridine N-oxide CAS 113209-88-4 SDS
The following technical guide details the properties, synthesis, safety, and application of 5-Fluoro-2-methyl-4-nitropyridine N-oxide (CAS 113209-88-4). This document is structured to serve researchers and process chemists in drug discovery.
CAS 113209-88-4 | Critical Intermediate for Fluorinated Heterocycles
Executive Summary
5-Fluoro-2-methyl-4-nitropyridine N-oxide is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the 4-nitro group activated by the N-oxide moiety , which renders the C4 position highly electrophilic. This reactivity allows for facile Nucleophilic Aromatic Substitution (
This guide provides a validated synthesis workflow, safety protocols derived from GHS standards for nitropyridines, and a mechanistic breakdown of its utility in drug development.
Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | 5-Fluoro-2-methyl-4-nitropyridine 1-oxide |
| CAS Number | 113209-88-4 |
| Molecular Formula | |
| Molecular Weight | 172.11 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 155–160 °C (Predicted based on analogs) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Structural Features | Pyridine ring, N-oxide function, 4-Nitro group (labile), 5-Fluoro (stable) |
Hazard Identification & Safety (SDS Core)
Note: While specific toxicological data for this exact CAS is limited, the following classifications are derived from the structure-activity relationship (SAR) of analogous 4-nitropyridine N-oxides (e.g., CAS 1124-33-0).
GHS Classification (Predicted)
-
Acute Toxicity (Oral): Category 3 or 4 (Harmful/Toxic if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]
Critical Safety Protocols
-
Nitration Risks: The synthesis involves nitration, which can generate unstable byproducts. Ensure strict temperature control to prevent thermal runaway.
-
Shock Sensitivity: Nitro-heterocycles can be energetic. While N-oxides generally stabilize the ring, the 4-nitro group introduces potential instability. Do not grind dry material heavily.
-
Deoxygenation Hazard: Reaction with strong reducing agents (e.g.,
) can be exothermic.
Emergency Response
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Nitropyridines can absorb through skin.
-
Spill: Dampen with water to avoid dust. Sweep up into a closed container. Do not use metal tools that might spark.
Technical Synthesis & Manufacturing
The synthesis of CAS 113209-88-4 is a two-step process starting from commercially available 5-Fluoro-2-methylpyridine . The N-oxide moiety acts as a directing group, forcing the nitro group to the para (C4) position.
Validated Synthetic Route
Figure 1: Synthetic pathway for CAS 113209-88-4. The N-oxide group is essential for directing the nitration to the 4-position.
Detailed Protocol (Bench Scale)
Step 1: Preparation of N-Oxide
-
Dissolve 5-Fluoro-2-methylpyridine (1.0 eq) in Dichloromethane (DCM).
-
Cool to 0°C. Slowly add m-Chloroperbenzoic acid (mCPBA) (1.2 eq) or use
in Acetic Acid at 60°C. -
Stir at room temperature for 12 hours.
-
Workup: Wash with saturated
to remove acids. Dry organic layer over and concentrate. -
Checkpoint: Verify formation of N-oxide via LC-MS (M+16 mass shift).
Step 2: Nitration (Critical Step)
-
Setup: Use a 3-neck flask with a reflux condenser and temperature probe.
-
Dissolve the N-oxide intermediate (1.0 eq) in conc. Sulfuric Acid (
) (5.0 eq). Cool to 0°C. -
Addition: Dropwise add Fuming Nitric Acid (
) (3.0 eq). Caution: Exothermic. -
Reaction: Warm to Room Temp, then heat to 90°C for 2–4 hours.
-
Quench: Pour reaction mixture onto crushed ice. Neutralize carefully with solid
or to pH 7–8. -
Isolation: Extract with Ethyl Acetate (3x). The product usually precipitates as a yellow solid upon concentration.
Applications in Drug Development
This compound is a "linchpin" intermediate. The 4-nitro group is an excellent leaving group in N-oxides, far superior to halogens in neutral pyridines.
Mechanism: Nucleophilic Aromatic Substitution ( )
Researchers utilize this compound to install complex alkoxy or amino groups at the C4 position.
Workflow:
-
Substitution: React CAS 113209-88-4 with a nucleophile (e.g., 2,2,2-trifluoroethanol for Lansoprazole analogs) and a base (
). The nitro group is displaced. -
Rearrangement (Optional): The resulting N-oxide can undergo Boekelheide Rearrangement (using Acetic Anhydride) to convert the 2-methyl group into a 2-hydroxymethyl group, a key pharmacophore in Proton Pump Inhibitors (PPIs).
Figure 2: Functionalization pathways utilizing the labile 4-nitro group.
Handling & Storage
-
Storage Conditions: Store at 2–8°C (Refrigerate). Keep under inert gas (Argon/Nitrogen) to prevent slow decomposition or moisture absorption.
-
Shelf Life: Stable for >2 years if stored properly.
-
Incompatibilities: Strong reducing agents, strong bases (unless intended for reaction), combustible materials.
References
-
Synthesis of 4-Nitropyridine N-oxides: ChemicalBook. "Synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide." Accessed Oct 2023.
-
General Nitration Protocols: PrepChem. "Synthesis of 4-nitropyridine." Accessed Oct 2023.
-
Commercial Availability & Identity: CymitQuimica. "5-FLUORO-2-METHYL-4-NITROPYRIDINE 1-OXIDE Product Data." Accessed Oct 2023.
-
Reaction Mechanisms (Boekelheide/SNAr): Royal Society of Chemistry. "Reactivity of Pyridine N-oxides."
